Cas no 1805528-13-5 (3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol)

3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol
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- インチ: 1S/C9H8F2N2O/c1-5-7(4-14)2-6(3-12)8(13-5)9(10)11/h2,9,14H,4H2,1H3
- InChIKey: NDLZTJBKLCKAPP-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C=C(CO)C(C)=N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 238
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029041341-1g |
3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol |
1805528-13-5 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol 関連文献
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3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanolに関する追加情報
Comprehensive Overview of 3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol (CAS No. 1805528-13-5)
In the realm of specialty chemicals, 3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol (CAS No. 1805528-13-5) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its pyridine core with cyano, difluoromethyl, and methanol functional groups, is a subject of interest in pharmaceutical research, agrochemical development, and material science. Its molecular architecture enables interactions with biological targets, making it a valuable intermediate in drug discovery pipelines.
The growing demand for fluorinated pyridine derivatives in modern chemistry underscores the importance of compounds like 3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol. Researchers are particularly intrigued by its potential in designing enzyme inhibitors and receptor modulators, given the electron-withdrawing effects of the difluoromethyl group. Recent studies highlight its role in optimizing pharmacokinetic properties, such as metabolic stability and membrane permeability, which are critical for bioactive molecules.
From a synthetic perspective, the introduction of the cyano group at the 3-position of the pyridine ring enhances the compound’s reactivity, enabling further derivatization. This feature aligns with the industry’s shift toward modular synthesis and late-stage functionalization strategies. Moreover, the methanol moiety offers a handle for conjugation or additional chemical transformations, expanding its utility in peptide coupling or polymer chemistry applications.
Environmental and regulatory considerations are also shaping the discourse around 1805528-13-5. As sustainability becomes a priority, researchers are exploring greener synthetic routes for fluorinated intermediates, including solvent-free reactions and catalytic methods. The compound’s stability under physiological conditions further positions it as a candidate for green chemistry initiatives in pharmaceutical manufacturing.
In agrochemicals, 3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol is being investigated for its potential as a plant growth regulator or pesticide intermediate. The difluoromethyl group’s ability to mimic hydrogen-bonding interactions makes it a promising scaffold for targeting pest-specific enzymes. This aligns with the industry’s focus on precision agriculture and reduced environmental impact.
Analytical challenges associated with this compound, such as HPLC purification and spectroscopic characterization, are frequently discussed in academic forums. Advanced techniques like NMR and mass spectrometry are essential for confirming its purity and structural integrity, particularly given the complexity introduced by the fluorine atoms.
Market trends indicate rising interest in custom synthesis services for 1805528-13-5, driven by demand from contract research organizations (CROs) and academic labs. Suppliers emphasizing high-purity grades and scalable production are gaining traction, reflecting the compound’s transition from research-scale to industrial applications.
Looking ahead, the integration of computational chemistry tools to predict the behavior of 3-Cyano-2-(difluoromethyl)-6-methylpyridine-5-methanol in biological systems is a burgeoning area. Molecular docking studies and QSAR models could unlock new applications, from antiviral agents to advanced materials. As innovation accelerates, this compound exemplifies the synergy between structural ingenuity and functional versatility in modern chemical science.
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